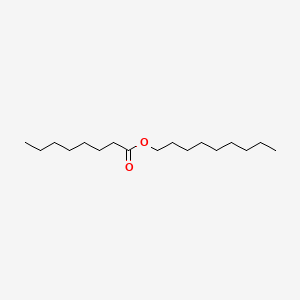
Nonyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl octanoate, also known as fema 2790 or nonyl caprylate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Nonyl octanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Nonyl octanoate has been primarily detected in urine. Within the cell, nonyl octanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Nonyl octanoate has a sweet, cognac, and floral taste.
Aplicaciones Científicas De Investigación
Chemical Communication in Insects Nonyl octanoate has been identified in the alarm substances of the stingless bee, Trigona silvestriana. Studies have shown that compounds like nonyl octanoate can elicit specific behavioral responses in guard bees, although nonyl octanoate showed a weaker response compared to other compounds like 2-nonanol and 2-heptanol (Johnson et al., 1985).
Catalysis in Chemical Reactions Nonyl octanoate, in the form of iron octanoate, is used as a catalyst precursor for the hydrosilylation of carbonyl compounds. This application is significant in the field of green chemistry, offering a non-toxic and cost-effective method for catalytic transformations (Muller et al., 2011).
Biosynthesis and Metabolic Engineering In metabolic engineering, nonyl octanoate derivatives like octanoic acid are key precursors for the production of compounds such as 1-octanol. This process, demonstrated in Escherichia coli, involves the development of a pathway composed of a thioesterase, an acyl-CoA synthetase, and an acyl-CoA reductase (Hernández Lozada et al., 2020).
Biodegradable Plastics and Polymers Nonyl octanoate-related compounds like octanoic acid have been studied in the context of producing biodegradable polyesters. Pseudomonas oleovorans, when grown on n-alkanoic acids like octanoate, forms intracellular poly(β-hydroxyalkanoates), representing a new class of biodegradable thermoplastics (Brandl et al., 1988).
Surface Chemistry and Materials Science The surface chemistry of nonyl octanoate derivatives such as octanoic acid has been studied on copper surfaces. These studies are vital for understanding reaction pathways and the formation of self-assembled monolayers, with implications for materials science and nanotechnology (Bavisotto et al., 2021).
Medical Applications Octyl-2-cyanoacrylate, a derivative of nonyl octanoate, is used in medical applications for skin closure in surgeries. Its effectiveness has been compared with traditional sutures, showing benefits in terms of healing time and cosmetic outcomes (Toriumi et al., 1998).
Propiedades
Número CAS |
7786-48-3 |
|---|---|
Nombre del producto |
Nonyl octanoate |
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
nonyl octanoate |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-9-10-12-14-16-19-17(18)15-13-11-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
HSGQXSBXGSRINJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCCCOC(=O)CCCCCCC |
Densidad |
d 0.86 0.86 |
Otros números CAS |
7786-48-3 |
Descripción física |
colourless, oily liquid with a sweet, rose, mushroom odou |
Solubilidad |
soluble in alcohol; insoluble in wate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



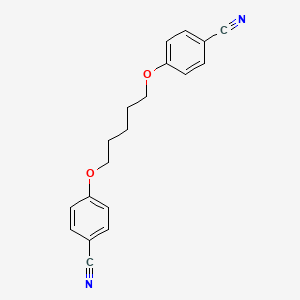
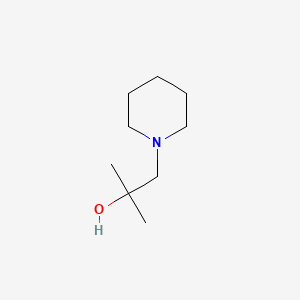
![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)
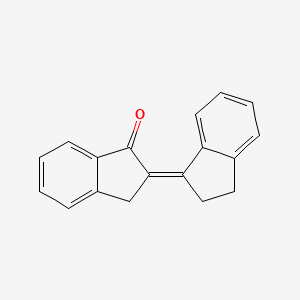
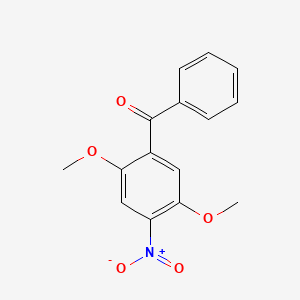
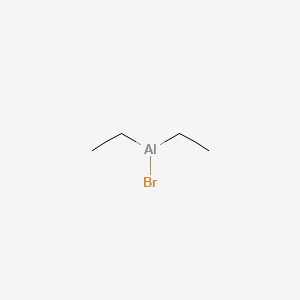
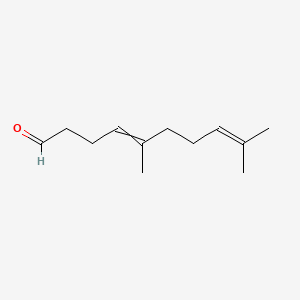
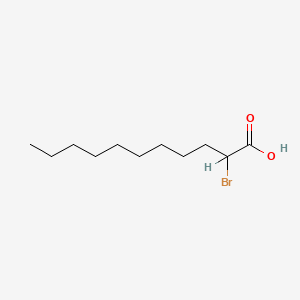
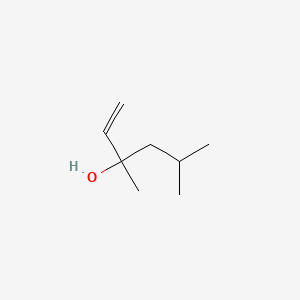
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-](/img/structure/B1617210.png)
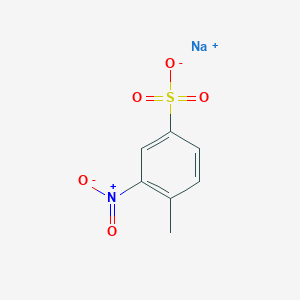
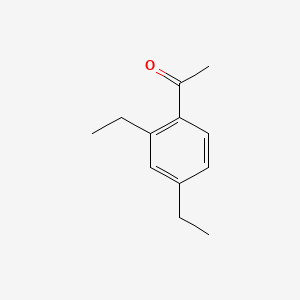
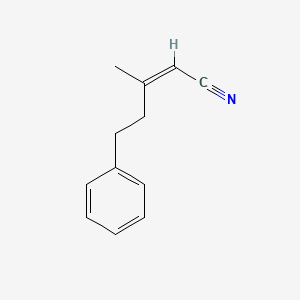
![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)